molecular formula C9H10F2O2 B1390436 4-Ethoxy-2,3-difluorobenzyl alcohol CAS No. 293299-94-2

4-Ethoxy-2,3-difluorobenzyl alcohol

Cat. No.: B1390436
CAS No.: 293299-94-2
M. Wt: 188.17 g/mol
InChI Key: AZCFULRHHJUBFR-UHFFFAOYSA-N
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Description

“4-Ethoxy-2,3-difluorobenzyl alcohol” is a chemical compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 . It belongs to the class of organic compounds known as benzyl alcohols .


Molecular Structure Analysis

The IUPAC name for “this compound” is (4-ethoxy-2,3-difluorophenyl)methanol . The InChI code is 1S/C9H10F2O2/c1-2-13-7-4-3-6 (5-12)8 (10)9 (7)11/h3-4,12H,2,5H2,1H3 .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 188.17 . More detailed physical and chemical properties were not found in the search results.

Safety and Hazards

The safety information for “4-Ethoxy-2,3-difluorobenzyl alcohol” includes precautionary statements such as P280 . More detailed safety and hazard information were not found in the search results.

Mechanism of Action

Target of Action

It is known that similar compounds, such as 2,3-difluorobenzyl alcohol, interact withAlcohol dehydrogenase 1C , an enzyme involved in the metabolism of alcohols in the body.

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Given its potential interaction with alcohol dehydrogenase 1c, it may influence alcohol metabolism pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. For instance, the storage temperature for 4-Ethoxy-2,3-difluorobenzyl alcohol is noted to be ambient temperature .

Biochemical Analysis

Biochemical Properties

4-Ethoxy-2,3-difluorobenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. The interaction between this compound and alcohol dehydrogenase involves the binding of the alcohol group to the active site of the enzyme, facilitating the oxidation process. Additionally, this compound may interact with other biomolecules such as cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In general, this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and detoxification pathways. This modulation of gene expression can lead to changes in cellular metabolism, including alterations in the levels of reactive oxygen species and other metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For example, the interaction of this compound with alcohol dehydrogenase results in the inhibition or activation of the enzyme, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under ambient conditions, but its stability may be affected by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the effects of this compound on cellular processes can vary depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with different dosages leading to varying outcomes. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed in studies, where a certain dosage level is required to elicit a significant biological response. It is important to carefully consider the dosage when studying the effects of this compound in animal models to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as alcohol dehydrogenase and cytochrome P450. These enzymes catalyze the oxidation and subsequent metabolism of the compound, leading to the formation of metabolites that can be further processed by the body. The metabolic pathways of this compound can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its bioavailability and the extent of its biochemical effects. Additionally, the accumulation of this compound in certain tissues can lead to localized effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it can exert its biochemical effects. The localization of this compound within specific organelles can impact its activity and function, as well as its interactions with other biomolecules.

Properties

IUPAC Name

(4-ethoxy-2,3-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCFULRHHJUBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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